
Disodium 2,2'-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is a complex organic compound with a molecular formula of C28H18N4Na2O6S4. It is known for its unique structure, which includes two benzothiazole rings connected by an azoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) typically involves the reaction of 2-aminothiophenol with 2-chloro-6-methylbenzothiazole under controlled conditions. The resulting intermediate is then reacted with sodium nitrite and hydrochloric acid to form the azoxy compound. The final step involves sulfonation with sulfuric acid to introduce the sulfonate groups, followed by neutralization with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Azo and hydrazo derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. The azoxy group can interact with nucleophiles and electrophiles, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes such as enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is unique due to its azoxy linkage and sulfonate groups. Similar compounds include:
Disodium 2,2’-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate): Lacks the azoxy group but has similar benzothiazole rings.
Disodium 2,2’-(azoxydi-p-phenylene)bis(benzothiazole-7-sulphonate): Similar structure but without the methyl groups on the benzothiazole rings.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Propriétés
Numéro CAS |
83006-45-5 |
|---|---|
Formule moléculaire |
C28H18N4Na2O7S4 |
Poids moléculaire |
696.7 g/mol |
Nom IUPAC |
disodium;6-methyl-2-[4-[[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]-oxidoazaniumylidene]amino]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H20N4O7S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-32(33)20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clé InChI |
QFTITBISFCYGAZ-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


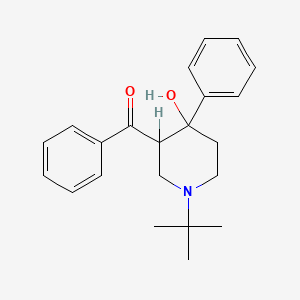
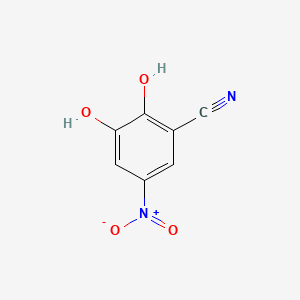
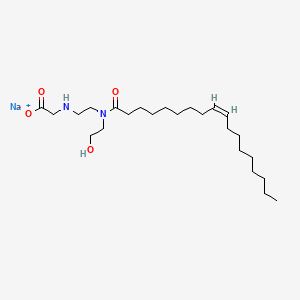
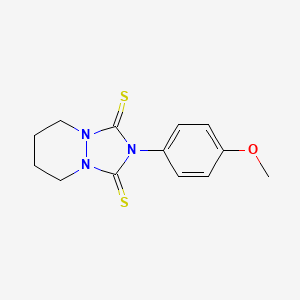
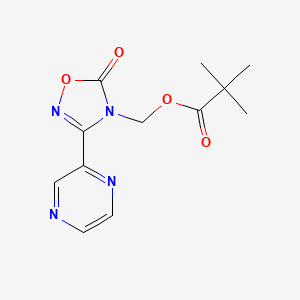
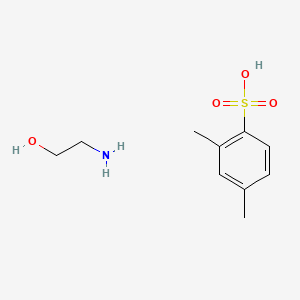
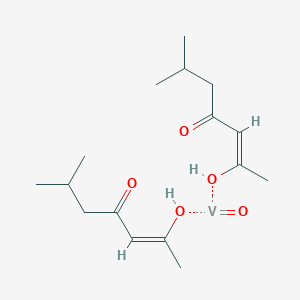
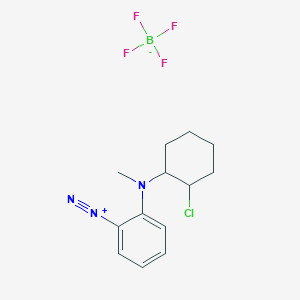

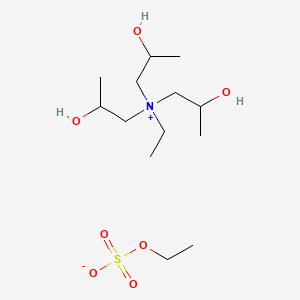
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)



